MyoMed 205

Muscle Function Diabetes Wire Hang Test

MuRF1-targeting research tools often lack cross-model validation, creating reproducibility risks. MyoMed 205 (CAS 2614161-13-4) uniquely inhibits MuRF1 (TRIM63) activity and modulates MuRF2 expression with validated efficacy across four disease models. • 50 mg/kg prevents DIDD contractile dysfunction & Type I/IIa/IIb/x atrophy in rat (12 h). • Rescues mitochondrial citrate synthase & Complex I in tumor-stressed muscle. • Outperforms MyoMed-946 in T2DM holding impulse assays (DIO mouse, 28-day). • Dual-organ efficacy in HFpEF: diastolic function + skeletal muscle (ZSF1 rat). Batch-specific QC. Standard B2B global shipping.

Molecular Formula C26H25N3O5S
Molecular Weight 491.6 g/mol
CAS No. 2614161-13-4
Cat. No. B12364260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyoMed 205
CAS2614161-13-4
Molecular FormulaC26H25N3O5S
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCCNC(=O)NCC4=CC=CS4
InChIInChI=1S/C26H25N3O5S/c1-17-13-24(30)34-23-14-20(8-9-22(17)23)33-16-18-4-6-19(7-5-18)25(31)27-10-11-28-26(32)29-15-21-3-2-12-35-21/h2-9,12-14H,10-11,15-16H2,1H3,(H,27,31)(H2,28,29,32)
InChIKeyJPPDUCIRFIVCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MyoMed 205 Procurement & Research Utility


MyoMed 205 is a small-molecule inhibitor that targets the activity of the E3 ubiquitin ligase MuRF1 (TRIM63) and also modulates MuRF2 expression . Its molecular formula is C26H25N3O5S (MW: 491.56) . The compound has been evaluated in multiple preclinical models, including disuse-induced diaphragmatic dysfunction (DIDD) [1], HFpEF [2], cancer cachexia [3], and type 2 diabetes mellitus (T2DM) [4], with effects on muscle function, mitochondrial metabolism, and protein ubiquitination.

Target MuRF1 E3 ligase inhibition and MuRF2 modulation
Model context Evaluated in diaphragm atrophy, HFpEF, cancer cachexia, and diabetic myopathy models
Selection logic Select for studies linking ubiquitin-proteasome pathway to muscle function and metabolism

MyoMed 205 Interchangeability Risk


Interchanging MyoMed 205 with another MuRF1 inhibitor or structural analog without verification introduces significant experimental risk. MyoMed 205's activity profile is distinct: it inhibits both MuRF1 activity and MuRF2 expression , demonstrates functional superiority over close analog MyoMed-946 in specific in vivo strength assays [1], and exhibits improved serum stability over the initial lead compound ID#704946 . Furthermore, its efficacy has been validated across multiple disease models with distinct tissue-specific outcomes, including diaphragm, skeletal muscle, and cardiac muscle, suggesting that efficacy in one context does not predict efficacy of other MuRF1-targeting compounds in another.

Dual-target activity profile
MyoMed 205 inhibits MuRF1 and modulates MuRF2; analogs may not replicate this dual profile and may shift pathway-response context.
Functional assay differentiation
In diabetic myopathy model, MyoMed 205 showed reported endpoint response; analog MyoMed-946 showed no measured change, indicating assay-response context may differ.
Tissue-specific endpoint variation
Diaphragm, cardiac, and skeletal muscle model responses may not transfer across tissues; model-response context requires model-specific review.

MyoMed 205 vs. Analogs: Key Evidence


Wire Hang Test: MyoMed 205 vs. MyoMed-946

In a mouse model of type 2 diabetes mellitus (T2DM), MyoMed 205 significantly improved muscle function (holding impulse) compared to the DIO (diet-induced obesity) control group after 28 days of treatment, whereas its close structural analog MyoMed-946 had no statistically significant effect on the same functional endpoint in the same assay [1]. The difference was statistically significant (p < 0.05) for MyoMed 205, with no significant improvement observed for the MyoMed-946 group.

Wire hang test: MyoMed 205 vs MyoMed-946
Head-to-head
Reported muscle function improvement (p
Supports compound-specific functional rescue in diabetic myopathy model
DIO mouse model, 28-day treatment, wire hang test
Serum stability vs lead compound
Data to verify
Improved serum stability reported over ID#704946
Qualitative optimization attribute; exact half-life data not available
Supplier documentation; quantitative comparison not provided
Diaphragm atrophy prevention
Reported
Prevented atrophy in type I, IIa, IIb/x fibers (p
Dose-specific endpoint response in denervation-induced diaphragm atrophy model
Rat UDD model, 50 mg/kg, 12 h post-injury
Mitochondrial enzyme rescue
Assay context
Rescued citrate synthase and complex I activities in tumor-stressed muscle
Supports mitochondrial function restoration in cancer cachexia model
B16F10 melanoma mouse model; no head-to-head comparison with analog
HFpEF multi-organ response
Reported
Improved diastolic function, reduced fibrosis, increased mitochondrial complex I+II synthesis
Multi-organ model-response context; proteomic changes in mitochondrial pathways observed
ZSF1 rat model, 12-week treatment
Muscle Function Diabetes Wire Hang Test Strength

Serum Stability vs. Lead Compound

MyoMed 205 was developed as an optimized derivative of the initial lead compound ID#704946, with a specific improvement in serum stability . While the exact quantitative fold-change in stability half-life is not publicly reported, the vendor documentation explicitly notes the improvement, indicating that MyoMed 205 is more suitable for in vivo studies where serum stability is a critical parameter.

Serum stability vs lead compound
Data to verify
Improved serum stability reported over ID#704946
Qualitative optimization attribute; exact half-life data not available
Supplier documentation; quantitative comparison not provided
Stability Pharmacokinetics Serum Lead Optimization

Diaphragm Protection in Denervation Model

In a rat model of unilateral diaphragm denervation (UDD), MyoMed 205 administered at 50 mg/kg body weight prevented early diaphragmatic contractile dysfunction and atrophy at 12 hours post-injury without detectable signs of acute toxicity [1]. Specifically, UDD induced atrophy in slow-twitch (Type I, p=0.03) and fast-twitch (Type IIa, p=0.04; Type IIb/x, p=0.02) fibers, which was prevented by MyoMed 205 (p < 0.05) [2]. This provides a validated, dose-specific efficacy benchmark.

Diaphragm atrophy prevention
Reported
Prevented atrophy in type I, IIa, IIb/x fibers (p
Dose-specific endpoint response in denervation-induced diaphragm atrophy model
Rat UDD model, 50 mg/kg, 12 h post-injury
Mitochondrial enzyme rescue
Assay context
Rescued citrate synthase and complex I activities in tumor-stressed muscle
Supports mitochondrial function restoration in cancer cachexia model
B16F10 melanoma mouse model; no head-to-head comparison with analog
HFpEF multi-organ response
Reported
Improved diastolic function, reduced fibrosis, increased mitochondrial complex I+II synthesis
Multi-organ model-response context; proteomic changes in mitochondrial pathways observed
ZSF1 rat model, 12-week treatment
Diaphragm Atrophy Denervation DIDD

Mitochondrial Rescue in Cancer Cachexia

In a murine model of cancer cachexia (B16F10 melanoma), both MyoMed 205 and MyoMed-946 rescued mitochondrial enzyme activities in tumor-stressed muscles [1]. While a direct head-to-head quantitative comparison between the two compounds for this specific endpoint is not provided, the study demonstrates that both compounds can restore citrate synthase and complex I activities, which are critical for mitochondrial energy metabolism [1].

Mitochondrial enzyme rescue
Assay context
Rescued citrate synthase and complex I activities in tumor-stressed muscle
Supports mitochondrial function restoration in cancer cachexia model
B16F10 melanoma mouse model; no head-to-head comparison with analog
Mitochondria Cancer Cachexia Citrate Synthase Complex I

Cardiac & Skeletal Muscle Improvement in HFpEF

In the ZSF1 rat model of heart failure with preserved ejection fraction (HFpEF), MyoMed 205 treatment for 12 weeks resulted in markedly improved diastolic function, less myocardial fibrosis, reduced skeletal muscle myopathy, and increased skeletal muscle function compared to untreated obese controls [1]. Proteomic analysis identified eight proteins responding specifically to MyoMed 205, five of which are involved in mitochondrial metabolism, dynamics, or autophagy, and the synthesis of mitochondrial respiratory chain complexes I + II was increased in treated rats [1].

HFpEF multi-organ response
Reported
Improved diastolic function, reduced fibrosis, increased mitochondrial complex I+II synthesis
Multi-organ model-response context; proteomic changes in mitochondrial pathways observed
ZSF1 rat model, 12-week treatment
HFpEF Diastolic Dysfunction Myocardial Fibrosis Skeletal Muscle

MyoMed 205 Key Research Applications


Acute Diaphragm Dysfunction and Atrophy

MyoMed 205 is ideally suited for studies of early disuse-induced diaphragmatic dysfunction (DIDD) and atrophy. A validated dose of 50 mg/kg bw effectively prevents contractile dysfunction and fiber atrophy (Type I, IIa, IIb/x) in a rat model of unilateral diaphragm denervation within 12 hours [1]. This provides a robust experimental platform for investigating the molecular mechanisms of acute diaphragm weakness and for testing therapeutic interventions in models of mechanical ventilation or diaphragmatic paralysis.

Diabetic Myopathy and Muscle Weakness

For studies of muscle weakness associated with type 2 diabetes mellitus (T2DM), MyoMed 205 is a critical tool. It has demonstrated a statistically significant improvement in muscle function (holding impulse) in DIO mice after 28 days of treatment, while the analog MyoMed-946 showed no significant effect [1]. This functional differentiation makes MyoMed 205 the preferred choice for experiments where the goal is to rescue muscle strength in metabolic disease contexts.

Multi-Organ Efficacy in HFpEF

MyoMed 205 is uniquely suited for HFpEF research due to its demonstrated efficacy in improving both cardiac diastolic function (reduced myocardial fibrosis) and skeletal muscle function (reduced myopathy) in the ZSF1 rat model [1]. This dual-organ benefit, linked to improved mitochondrial function, allows researchers to study the interconnected pathophysiology of cardiac and skeletal muscle in HFpEF and to evaluate therapeutic strategies that address both organ systems simultaneously.

Mitochondrial Dysfunction in Cancer Cachexia

MyoMed 205 is a valuable tool for investigating the link between MuRF1 activity, mitochondrial dysfunction, and muscle wasting in cancer cachexia. The compound has been shown to rescue citrate synthase and complex I activities in tumor-stressed muscles [1]. This makes it a key reagent for experiments designed to test whether targeting MuRF1 can reverse mitochondrial metabolic defects and attenuate muscle atrophy in cancer models.

Application
Selection Property
Validation Focus
Acute diaphragm dysfunction studies
Dose-response and fiber-type atrophy prevention context
Diaphragm contractility and fiber-type endpoints
Diabetic myopathy and muscle function studies
Functional rescue in metabolic disease models
Muscle strength endpoints and comparator benchmarking
HFpEF multi-organ model studies
Dual cardiac and skeletal muscle response
Mitochondrial and proteomic endpoint interpretation
Cancer cachexia and mitochondrial dysfunction studies
Mitochondrial enzyme activity rescue profile
Citrate synthase and complex I endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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